Cas no 2680849-08-3 (benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate)

Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate is a specialized organic compound featuring a benzofuran core with an acetyl substituent at the 2-position and a carbamate group at the 3-position, protected by a benzyl moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. The benzyl carbamate group enhances stability during synthetic transformations, while the acetyl functionality offers reactivity for further derivatization. Its well-defined structure and purity ensure consistent performance in research applications, such as heterocyclic compound synthesis and medicinal chemistry studies. The compound is typically handled under controlled conditions due to its sensitivity.
benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate structure
2680849-08-3 structure
Product Name:benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate
CAS No:2680849-08-3
MF:C18H15NO4
MW:309.316004991531
CID:5635507
PubChem ID:165921375
Update Time:2025-08-04

benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate
    • 2680849-08-3
    • EN300-28291951
    • Inchi: 1S/C18H15NO4/c1-12(20)17-16(14-9-5-6-10-15(14)23-17)19-18(21)22-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21)
    • InChI Key: VAWQTJLZYZQTLY-UHFFFAOYSA-N
    • SMILES: O1C(C(C)=O)=C(C2C=CC=CC1=2)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 309.10010796g/mol
  • Monoisotopic Mass: 309.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 68.5Ų

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benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate Related Literature

Additional information on benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate

Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate (CAS No. 2680849-08-3): A Comprehensive Overview

Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate (CAS No. 2680849-08-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique benzofuran core and carbamate functional group, serves as a valuable intermediate in the synthesis of bioactive molecules. Its structural features make it a promising candidate for various applications, particularly in drug discovery and development.

The molecular structure of Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate includes a benzofuran ring system, which is known for its diverse biological activities. The presence of the acetyl and carbamate groups further enhances its reactivity and potential utility in synthetic chemistry. Researchers have explored its role in the development of novel therapeutic agents, particularly those targeting inflammatory and neurological disorders, which are among the most searched topics in pharmaceutical research today.

One of the key reasons for the growing interest in Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate is its potential as a building block for small molecule inhibitors. With the rise of precision medicine and targeted therapies, there is a high demand for compounds that can be tailored to interact with specific biological pathways. This compound’s modular structure allows for easy derivatization, making it a versatile tool for medicinal chemists.

In addition to its pharmaceutical applications, Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate has also been investigated for its potential in material science. The benzofuran scaffold is known to contribute to the optical and electronic properties of materials, which aligns with the current trend of developing advanced organic electronic devices. This dual applicability in both life sciences and material sciences makes it a compound of broad interest.

The synthesis of Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate typically involves multi-step organic reactions, including carbamate formation and benzofuran ring construction. These processes are often optimized for yield and purity, as the compound’s efficacy in downstream applications heavily depends on its quality. Recent advancements in green chemistry have also influenced its production, with researchers exploring more sustainable synthetic routes.

From a market perspective, the demand for Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate is expected to grow, driven by its applications in drug discovery and material innovation. Pharmaceutical companies and research institutions are increasingly sourcing high-quality intermediates like this to accelerate their R&D efforts. The compound’s CAS number, 2680849-08-3, is frequently searched in chemical databases, reflecting its relevance in the scientific community.

Safety and handling of Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate are critical considerations for researchers. While it is not classified as a hazardous material, standard laboratory precautions should be followed to ensure safe usage. Proper storage conditions, such as keeping the compound in a cool, dry place, are recommended to maintain its stability over time.

In summary, Benzyl N-(2-acetyl-1-benzofuran-3-yl)carbamate (CAS No. 2680849-08-3) is a multifaceted compound with significant potential in both pharmaceutical and material science applications. Its unique structural features, combined with the growing demand for innovative intermediates, position it as a valuable asset in modern chemical research. As the scientific community continues to explore its capabilities, this compound is likely to remain a topic of interest in the years to come.

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